molecular formula C9H8ClN3O B1370451 N-(6-Chloro-2-pyrazinyl)-N-(2-furylmethyl)amine CAS No. 629658-05-5

N-(6-Chloro-2-pyrazinyl)-N-(2-furylmethyl)amine

Cat. No.: B1370451
CAS No.: 629658-05-5
M. Wt: 209.63 g/mol
InChI Key: PEEZSSNXCUTRPK-UHFFFAOYSA-N
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Description

N-(6-Chloro-2-pyrazinyl)-N-(2-furylmethyl)amine is an organic compound that features a pyrazine ring substituted with a chlorine atom at the 6-position and a furylmethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Chloro-2-pyrazinyl)-N-(2-furylmethyl)amine typically involves the reaction of 6-chloropyrazine-2-carboxylic acid with 2-furylmethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(6-Chloro-2-pyrazinyl)-N-(2-furylmethyl)amine can undergo various chemical reactions, including:

    Oxidation: The furylmethylamine group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The pyrazine ring can be reduced under specific conditions to form dihydropyrazine derivatives.

    Substitution: The chlorine atom on the pyrazine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like sodium amide (NaNH2) or sodium thiolate (NaSR) in polar aprotic solvents.

Major Products

    Oxidation: Formation of furylmethyl aldehyde or furylmethyl carboxylic acid.

    Reduction: Formation of dihydropyrazine derivatives.

    Substitution: Formation of various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

N-(6-Chloro-2-pyrazinyl)-N-(2-furylmethyl)amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(6-Chloro-2-pyrazinyl)-N-(2-furylmethyl)amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furylmethylamine group can form hydrogen bonds or hydrophobic interactions with target proteins, while the pyrazine ring can participate in π-π stacking interactions. These interactions can lead to the inhibition or activation of specific biological pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(6-Chloro-2-pyrazinyl)-N-(2-thienylmethyl)amine: Similar structure but with a thienylmethyl group instead of a furylmethyl group.

    N-(6-Chloro-2-pyrazinyl)-N-(2-pyridylmethyl)amine: Similar structure but with a pyridylmethyl group instead of a furylmethyl group.

Uniqueness

N-(6-Chloro-2-pyrazinyl)-N-(2-furylmethyl)amine is unique due to the presence of the furylmethyl group, which can impart distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

6-chloro-N-(furan-2-ylmethyl)pyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O/c10-8-5-11-6-9(13-8)12-4-7-2-1-3-14-7/h1-3,5-6H,4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEEZSSNXCUTRPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC2=CN=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In a procedure analogous to Example 21, reaction of furfurylamine and 2,6-dichloropyrazine furnished the product (98%).
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98%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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